molecular formula C7F14O4S B105886 Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride CAS No. 16090-14-5

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

Cat. No. B105886
CAS RN: 16090-14-5
M. Wt: 446.12 g/mol
InChI Key: KTCQQCLZUOZFEI-UHFFFAOYSA-N
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Description

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFSVE) is a fluorinated compound with potential applications in various fields due to its unique chemical structure and properties. It is a precursor for materials used in proton exchange membrane fuel cells and has been studied for its reactivity and potential in creating fluorinated polymers with specific functional groups .

Synthesis Analysis

The synthesis of PFSVE-based compounds involves radical co- and terpolymerization with other fluorinated monomers such as vinylidene fluoride, hexafluoropropene, and chlorotrifluoroethylene. The process is optimized by varying the nature and amount of radical initiators, solvents, and initial amounts of comonomers. The reactivity ratios of PFSVE and its comonomers have been determined to facilitate the synthesis of copolymers with desired properties .

Molecular Structure Analysis

The molecular structure of PFSVE and its derivatives is characterized by the presence of a sulfonyl fluoride group, which is quite stable under various conditions, including UV irradiation. The stability of this group is crucial for the compound's applications in material science. The molecular structure of PFSVE and its copolymers has been analyzed using techniques such as NMR spectroscopy, which provides insights into the composition and molecular dynamics of these materials .

Chemical Reactions Analysis

PFSVE does not homopolymerize under radical initiation but can form copolymers and terpolymers with other fluorinated monomers. The sulfonyl fluoride group in PFSVE is reactive and can be converted into other functional groups, such as sulfonic acid, through hydrolysis. This transformation is essential for the synthesis of materials with specific properties, such as increased hydrophilicity or ionic conductivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of PFSVE-based materials are influenced by the content of PFSVE and other comonomers in the copolymers. The glass transition temperatures of these materials have been studied, and the theoretical Tg of the PFSVE homopolymer has been deduced. The copolymers exhibit a range of thermal and physicochemical properties that can be tailored for specific applications. The hydrolysis of the sulfonyl fluoride group to the sulfonic acid function has been investigated, enabling the synthesis of fluorinated copolymers with sulfonic acid functions, which are relevant for applications in fuel cells and other technologies .

Scientific Research Applications

1. Fuel Cell Membranes

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is utilized in the synthesis of crosslinkable terpolymers with vinylidene fluoride. These polymers show promising applications in fuel-cell membranes. The polymers possess sulfonyl fluoride and brominated side groups, and through hydrolysis, they can convert sulfonyl fluoride groups to SO3Li functions. These terpolymers can form insoluble films when crosslinked and can be acidified to SO3H to yield protonic membranes. The membranes demonstrate significant thermal stability and electrochemical performance, making them suitable for fuel-cell applications (Sauguet, Améduri, & Boutevin, 2006).

2. Polymer Synthesis

The radical terpolymerization of perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride with other fluorinated monomers has been extensively studied. The process enables the production of various fluorinated copolymers and terpolymers bearing sulfonyl fluoride side-groups. These materials exhibit unique thermal and physicochemical properties, including varying glass transition temperatures based on the content of the functional monomer. Such polymers are of interest due to their potential applications in various industrial sectors, especially where chemical resistance and stability are required (Sauguet, Améduri, & Boutevin, 2007).

3. Proton Conductive Networks

The synthesis of copolymers of vinylidene fluoride and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride has led to the development of highly selective proton conductive networks. These networks are formed by cross-linking amino-terminated polymers and exhibit remarkable thermal, hydrolytic, and oxidative stabilities. They also demonstrate low methanol permeability and high proton conductivity, making them suitable for applications in fuel cells and other devices requiring selective ion transport (Xu, Chanthad, Hickner, & Wang, 2010).

4. Chromatographic Applications

The copolymer of perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonyl fluoride has been studied for its potential as a modifier in liquid chromatography and capillary electrophoresis. It enhances the efficiency of hydrophobic adsorbates and can modify the walls of quartz capillaries, acting as a pseudostationary phase and allowing for the separation of neutral analytes. This illustrates the potential of these fluorinated polymers in improving the performance and efficiency of chromatographic techniques (Naiden, Kartsova, & Emel'yanov, 2015).

Safety And Hazards

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is a flammable liquid and should be kept away from sources of ignition . Direct contact with skin and eyes should be avoided. In case of accidental contact, the affected area should be rinsed immediately with plenty of water and medical help should be sought if necessary .

Future Directions

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is widely used in organic synthesis reactions as a fluorinated alkylating agent for the synthesis of fluorinated organic compounds . It has potential use in the preparation of proton conducting membranes for use in Proton Exchange Membrane Fuel Cells (PEMFC) .

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14O4S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCQQCLZUOZFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31176-89-3
Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID3044596
Record name Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
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Molecular Weight

446.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-
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Product Name

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

CAS RN

16090-14-5
Record name 2-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name FS 141
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Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-
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Record name Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Source EPA DSSTox
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Record name 1,1,2,2-tetrafluoro-2-[1,2,2-trifluoro-1-(trifluoromethyl)-2-[(trifluorovinyl)oxy]ethoxy]ethanesulphonyl fluoride
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Record name PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)SULFONYL FLUORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Reactant of Route 2
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Reactant of Route 3
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

Citations

For This Compound
54
Citations
M Colpaert, M Zaton, V Ladmiral, D Jones… - Polymer …, 2019 - pubs.rsc.org
Radical terpolymerisations of perfluoro(8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN), vinylidene …
Number of citations: 4 pubs.rsc.org
M Colpaert, V Ladmiral, B Ameduri - Hyceltec, 2017 - hal.science
The preparation of new membranes made of fluorofunctional copolymers based on vinylidene fluoride (VDF) and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) …
Number of citations: 0 hal.science
L Sauguet, B Ameduri… - Journal of Polymer Science …, 2006 - Wiley Online Library
The radical terpolymerization of 8‐bromo‐1H,1H,2H‐perfluorooct‐1‐ene with vinylidene fluoride (VDF) and perfluoro(4‐methyl‐3,6‐dioxaoct‐7‐ene) sulfonyl fluoride is presented. …
Number of citations: 26 onlinelibrary.wiley.com
M Zhao, Y Yu, Z Han, H Li - Polymers, 2017 - mdpi.com
A novel polymerizable fluorocarbon surfactant, perfluoro (4–methyl–3, 6–dioxaoct–7–ene) sodium sulfonate (PSVNa), was synthesized and characterized. The fluorocarbon surfactant …
Number of citations: 11 www.mdpi.com
N Macauley, M Spinetta, S Zhong, F Yang… - Electrochemical …, 2020 - iopscience.iop.org
In a proton exchange membrane (PEM) fuel cell, the local oxygen transport across the ionomer film in the catalyst layer has a significant impact on electrode performance especially at …
Number of citations: 1 iopscience.iop.org
N Macauley, S Zhong, D Lousenberg… - Electrochemical …, 2021 - iopscience.iop.org
In a proton exchange membrane (PEM) fuel cell, the local oxygen transport across the ionomer film in the catalyst layer has a significant impact on electrode performance especially at …
Number of citations: 3 iopscience.iop.org
N Macauley, RD Lousenberg… - Advanced Energy …, 2022 - Wiley Online Library
For proton exchange membrane fuel cells to be cost‐competitive in light‐ and heavy‐duty vehicle applications, their Pt content in the catalyst layers needs to be lowered. However, …
Number of citations: 12 onlinelibrary.wiley.com
S Pedram, N Macauley, S Zhong… - Electrochemical …, 2021 - iopscience.iop.org
Perfluorosulfonic acid (PFSA) ionomers, such as Nafion, are widely used as a thin film on the Pt/C surface in the catalyst layers (CLs) in PEMFCs. They consist of polytetrafluoroethylene …
Number of citations: 3 iopscience.iop.org
O Sel, A Soules, B Améduri, B Boutevin… - Advanced Functional …, 2010 - Wiley Online Library
Hybrid organic/inorganic membranes that include a functionalized (‐SO 3 H), interconnected silica network, a non‐porogenic organic matrix, and a ‐SO 3 H‐functionalized terpolymer …
Number of citations: 59 onlinelibrary.wiley.com
L Sauguet, B Ameduri… - Journal of Polymer Science …, 2007 - Wiley Online Library
The radical co‐ and terpolymerization of perfluoro(4‐methyl‐3,6‐dioxaoct‐7‐ene) sulfonyl fluoride (PFSVE) with 1,1‐difluoroethylene (or vinylidene fluoride, VDF or VF 2 ), …
Number of citations: 26 onlinelibrary.wiley.com

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